(R)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride
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Overview
Description
®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride is a chiral compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-phenylethylamine and methyl bromoacetate.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of ®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor the desired reaction pathway.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological systems, particularly in enzyme inhibition and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride: The enantiomer of the compound, which may have different biological activities.
Methyl 2-(4-(1-aminoethyl)phenyl)acetate: The non-hydrochloride form, which may differ in solubility and stability.
Uniqueness
®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride is unique due to its chiral nature, which allows for specific interactions with chiral biological targets, making it valuable in the development of enantioselective drugs and catalysts.
Properties
Molecular Formula |
C11H16ClNO2 |
---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
methyl 2-[4-[(1R)-1-aminoethyl]phenyl]acetate;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12)10-5-3-9(4-6-10)7-11(13)14-2;/h3-6,8H,7,12H2,1-2H3;1H/t8-;/m1./s1 |
InChI Key |
ILVIOGUOBJCTDN-DDWIOCJRSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)CC(=O)OC)N.Cl |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC(=O)OC)N.Cl |
Origin of Product |
United States |
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